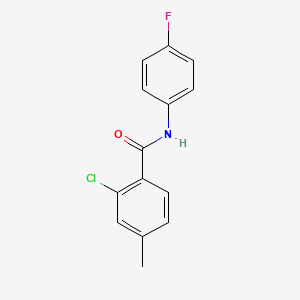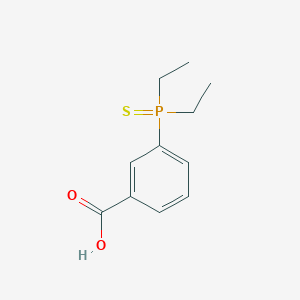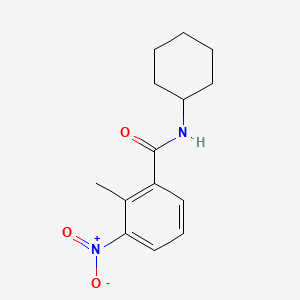
2-chloro-N-(4-fluorophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-fluorophenyl)-4-methylbenzamide is a chemical compound that is widely used in scientific research. It is also known as CFM-2, and its molecular formula is C15H12ClFN2O. This compound is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons.
作用機序
CFM-2 binds to the intracellular side of the TRPV1 channel and inhibits its activity by blocking the influx of calcium ions into the cell. This leads to a decrease in the excitability of sensory neurons and a reduction in pain sensation. CFM-2 also inhibits the release of inflammatory mediators such as substance P and calcitonin gene-related peptide (CGRP) from sensory neurons, which contributes to its analgesic effect.
Biochemical and Physiological Effects
CFM-2 has been shown to have potent analgesic effects in various animal models of pain. It can reduce pain behavior induced by thermal, mechanical, and chemical stimuli. CFM-2 also has anti-inflammatory effects, as it can reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages and microglia. CFM-2 has also been shown to have neuroprotective effects, as it can reduce neuronal damage and apoptosis in models of cerebral ischemia and traumatic brain injury.
実験室実験の利点と制限
CFM-2 is a potent and selective inhibitor of TRPV1, which makes it an important tool for studying the function and regulation of this channel. It has several advantages over other TRPV1 inhibitors such as capsazepine and ruthenium red, as it is more potent and selective. However, CFM-2 has some limitations for lab experiments. It is not very soluble in water, which can make its administration and dosing difficult. CFM-2 also has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.
将来の方向性
CFM-2 has many potential future directions in scientific research. It can be used to study the role of TRPV1 in various physiological and pathological processes such as pain, inflammation, and neuroprotection. CFM-2 can also be used as a lead compound for the development of new TRPV1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, CFM-2 can be used in combination with other drugs or therapies to enhance their effectiveness and reduce their side effects.
合成法
The synthesis of CFM-2 involves several steps. First, 4-fluoroaniline is reacted with 2-chloro-4-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-chloro-N-(4-fluorophenyl)-4-methylbenzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form CFM-2.
科学的研究の応用
CFM-2 is widely used in scientific research to study the function and regulation of TRPV1. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. It plays a crucial role in the detection of noxious stimuli and the transmission of pain signals. CFM-2 is a potent and selective inhibitor of TRPV1, which makes it an important tool for studying the physiological and pathological roles of TRPV1 in various tissues and organs.
特性
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-7-12(13(15)8-9)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLYDFHGBMYMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)




![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)
